molecular formula C9H7BrO3 B3012717 3-Bromo-5-formyl-2-methylbenzoic acid CAS No. 2248321-64-2

3-Bromo-5-formyl-2-methylbenzoic acid

Cat. No.: B3012717
CAS No.: 2248321-64-2
M. Wt: 243.056
InChI Key: TYEUSEGPRRUAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-formyl-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 3, a formyl group at position 5, and a methyl group at position 2. Brominated benzoic acids are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to undergo further functionalization .

Properties

IUPAC Name

3-bromo-5-formyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEUSEGPRRUAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formyl-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzoic acid followed by formylation. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The formylation step can be carried out using formylating agents like formic acid or formamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-Bromo-5-carboxy-2-methylbenzoic acid.

    Reduction: 3-Bromo-5-hydroxymethyl-2-methylbenzoic acid.

    Substitution: 3-Methoxy-5-formyl-2-methylbenzoic acid or 3-Cyano-5-formyl-2-methylbenzoic acid.

Scientific Research Applications

3-Bromo-5-formyl-2-methylbenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formyl-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and formyl group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-bromo-5-formyl-2-methylbenzoic acid with key analogs, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Br (3), CHO (5), CH₃ (2) C₉H₇BrO₃ High reactivity (formyl group); pharmaceutical intermediate (hypothetical) N/A
3-Bromo-5-hydroxy-4-methoxybenzoic acid Br (3), OH (5), OCH₃ (4) C₈H₇BrO₄ Antioxidant potential; solubility in polar solvents
4-Bromo-2-(ethylamino)-5-fluoro-3-methylbenzoic acid Br (4), NHCH₂CH₃ (2), F (5), CH₃ (3) C₁₀H₁₁BrFNO₂ Topoisomerase inhibitor candidate; synthetic complexity
3-Bromo-2-fluoro-5-formylbenzoic acid Br (3), F (2), CHO (5) C₈H₄BrFO₃ Enhanced electrophilicity (F vs. CH₃); purity 97%
2-Amino-3-formylbenzoic acid NH₂ (2), CHO (3) C₈H₇NO₃ Chelating agent; molecular weight 165.15 g/mol
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The formyl group (CHO) in this compound increases electrophilicity compared to methoxy (OCH₃) or hydroxy (OH) groups in analogs like .
  • Steric Effects : The methyl group at position 2 may hinder reactions at the ortho position, contrasting with fluoro-substituted analogs (e.g., ), where smaller F atoms allow greater accessibility.
  • Synthetic Utility : Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in boronic acid derivatives (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.